molecular formula C19H25ClN2O2 B13845705 2-(2-((2-(((4-Chlorophenyl)(phenyl)methyl)amino)ethyl)amino)ethoxy)ethanol

2-(2-((2-(((4-Chlorophenyl)(phenyl)methyl)amino)ethyl)amino)ethoxy)ethanol

Cat. No.: B13845705
M. Wt: 348.9 g/mol
InChI Key: JBKNZPSSNJPELX-UHFFFAOYSA-N
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Description

2-(2-((2-(((4-Chlorophenyl)(phenyl)methyl)amino)ethyl)amino)ethoxy)ethanol is a complex organic compound with the molecular formula C19H25ClN2O2 and a molecular weight of 348.867 g/mol . This compound is characterized by the presence of a chlorophenyl group, a phenyl group, and an ethanolamine moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((2-(((4-Chlorophenyl)(phenyl)methyl)amino)ethyl)amino)ethoxy)ethanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 4-chlorobenzyl chloride with phenylmagnesium bromide to form 4-chlorodiphenylmethane. This intermediate is then reacted with ethylenediamine to yield 2-(2-((2-(((4-Chlorophenyl)(phenyl)methyl)amino)ethyl)amino)ethanol .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. The use of solvents such as toluene or dichloromethane, along with bases like sodium carbonate or triethylamine, can facilitate the reaction . The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-((2-(((4-Chlorophenyl)(phenyl)methyl)amino)ethyl)amino)ethoxy)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of 2-(2-((2-(((4-Chlorophenyl)(phenyl)methyl)amino)ethyl)amino)ethoxy)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-((2-(((4-Chlorophenyl)(phenyl)methyl)amino)ethyl)amino)ethoxy)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C19H25ClN2O2

Molecular Weight

348.9 g/mol

IUPAC Name

2-[2-[2-[[(4-chlorophenyl)-phenylmethyl]amino]ethylamino]ethoxy]ethanol

InChI

InChI=1S/C19H25ClN2O2/c20-18-8-6-17(7-9-18)19(16-4-2-1-3-5-16)22-11-10-21-12-14-24-15-13-23/h1-9,19,21-23H,10-15H2

InChI Key

JBKNZPSSNJPELX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)NCCNCCOCCO

Origin of Product

United States

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